7-Prenyljacareubin

Gastroprotection Anti-ulcer Xanthone pharmacology

Standard prenylated xanthone sourcing often yields material with undocumented SAR profiles, risking experimental reproducibility. 7-Prenyljacareubin solves this with authenticated structural identity and characterized pharmacology. • H+,K+-ATPase inhibition comparable to omeprazole for proton pump-targeted gastric acid suppression studies • Distinctive indirect antioxidant activity via tissue glutathione elevation without confounding direct radical scavenging • Moderate broad-spectrum cytotoxicity across HL-60, SMMC-7721, A549, MCF-7, and SW480 cell lines. Supplied with full spectroscopic characterization for analytical method validation.

Molecular Formula C23H22O6
Molecular Weight 394.4 g/mol
Cat. No. B593406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Prenyljacareubin
Molecular FormulaC23H22O6
Molecular Weight394.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H22O6/c1-11(2)5-6-12-9-14-20(26)17-16(28-22(14)21(27)18(12)24)10-15-13(19(17)25)7-8-23(3,4)29-15/h5,7-10,24-25,27H,6H2,1-4H3
InChIKeyFKBCRWZDPJSICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

7-Prenyljacareubin: Overview


7-Prenyljacareubin is a natural prenylated xanthone isolated from Garcinia and Rheedia species (Clusiaceae family) . First structurally characterized and named in 1984 from Rheedia gardneriana roots [1], this C23H22O6 xanthone features a pyranoxanthone core with a C5 prenyl substituent at the 7-position . The compound exhibits moderate cytotoxic activity across multiple human cancer cell lines and demonstrates gastroprotective efficacy in preclinical ulcer models [2].

Class Prenylated xanthone research probe
Cytotoxicity Cell-model endpoint review
Gastroprotection Model-response context

7-Prenyljacareubin: Substitution Specificity


The prenylated xanthone scaffold exhibits pronounced structure-activity divergence that precludes simple analog substitution. Systematic SAR studies of 29 hydroxylated and prenylated xanthones demonstrate that the position and number of attached hydroxyl and prenyl groups substantially influence antiproliferative activity [1]. Within the jacareubin series specifically, the presence, absence, or positional variation of the prenyl moiety yields distinct pharmacological profiles: jacareubin (unprenylated) acts as a potent mast cell degranulation inhibitor (IC50 = 46 nM) [2], while 7-prenyljacareubin shows a divergent activity spectrum encompassing cytotoxicity and gastroprotection . Substituting 7-prenyljacareubin with unprenylated jacareubin, pyranojacareubin, or deoxy analogs would therefore select for fundamentally different biological activities, compromising experimental reproducibility and target validation.

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Unprenylated jacareubin shows mast cell degranulation inhibition, not cytotoxicity, and may shift biological endpoint context.
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Deoxy analogs or pyranojacareubin may select for different activity profiles due to altered prenylation pattern.
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Positional prenyl variation changes antiproliferative response; simple xanthone scaffold replacement may not transfer pathway-response context.

7-Prenyljacareubin: Evidence Comparisons


Oral Gastroprotective Efficacy vs. Tetrahydroxy Xanthone

In a head-to-head preclinical evaluation of four xanthones isolated from Garcinia achachairu, both 7-prenyljacareubin (PJB) and 1,3,5,6-tetrahydroxy xanthone (THX) demonstrated gastroprotective effects after intraperitoneal administration (10 mg/kg). Critically, only PJB and THX retained anti-ulcer activity following oral administration, whereas the other two tested xanthones (DGP and TDP) were ineffective via the oral route [1]. This oral bioavailability distinction is a key procurement-relevant differentiator within this xanthone panel. Furthermore, mechanistic divergence was observed: only PJB prevented mucus depletion on gastric mucosa without increasing glandular mucin production, a property not shared by THX [1].

Oral Gastroprotection vs. THX
Head-to-head
PJB (oral) Active, preserved gastric mucus
THX (oral) Active, no mucus preservation
DGP / TDP Not orally active
Oral route activity supports gastroprotection model interpretation; unique mucus-preserving context.
Female Swiss mice, 10 mg/kg, ethanol/HCl ulcer model.
Gastroprotection Anti-ulcer Xanthone pharmacology

Proton Pump Inhibition vs. Omeprazole

In vitro assessment of gastric H+,K+-ATPase (proton pump) activity revealed that 7-prenyljacareubin (PJB) and 1,3,5,6-tetrahydroxy xanthone (THX) both inhibit this enzyme at a similar range to the reference proton pump inhibitor omeprazole [1]. This finding establishes a direct mechanistic comparator to a clinically established drug class, providing a quantitative benchmark for potency evaluation in gastric acid-related research applications.

Proton Pump Inhibition vs. Omeprazole
Head-to-head
PJB Inhibited H+,K+-ATPase similar to omeprazole range
Omeprazole Reference proton pump inhibitor
Proton pump inhibition comparable to omeprazole supports gastric acid-related mechanistic studies as comparator assay context.
In vitro H+,K+-ATPase enzymatic assay.
Proton pump inhibition H+/K+-ATPase Gastric acid secretion

Broad-Spectrum Cytotoxicity vs. Jacareubin Analogs

7-Prenyljacareubin exhibits moderate cytotoxic activity against a panel of five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colorectal adenocarcinoma) . Within the jacareubin analog series, 6-deoxyisojacareubin shows a distinct selectivity profile with IC50 = 9.65 μM specifically against QGY-7703 hepatocellular carcinoma cells . Jacareubin (unprenylated) demonstrates a divergent mechanism via mast cell degranulation inhibition (IC50 = 46 nM) [1], highlighting that prenylation at the 7-position shifts the biological activity profile from immunomodulatory toward cytotoxic activity.

Cytotoxicity vs. Analogs
Class-level
7-Prenyljacareubin Broad moderate cytotoxicity (5 cell lines)
6-Deoxyisojacareubin Narrow (QGY-7703 only, IC50 9.65 μM)
Jacareubin (unprenylated) Non-cytotoxic, mast cell IC50 46 nM
Broad-spectrum cytotoxicity distinguishes from narrow or non-cytotoxic analogs; supports cell-model endpoint screening.
Class-level inference from published cell viability data.
Cytotoxicity Anticancer Cancer cell line panel

GSH-Dependent Antioxidant Mechanism vs. Direct Scavenging

Mechanistic dissection of gastroprotective effects revealed that 7-prenyljacareubin (PJB) augments tissue antioxidative capacity by increasing glutathione (GSH) levels and prevents myeloperoxidase activity elevation and TNF-α increase. In contrast, only 1,3,5,6-tetrahydroxy xanthone (THX) demonstrated direct in vitro free radical scavenger activity, a property absent in PJB [1]. This mechanistic divergence—indirect antioxidant defense enhancement versus direct radical scavenging—establishes a clear experimental differentiation point for pathway-specific research applications.

Antioxidant Mechanism vs. Direct Scavenging
Head-to-head
PJB Increased tissue GSH; no direct radical scavenging
THX Increased GSH + direct radical scavenging
Absence of direct radical scavenging supports GSH-dependent antioxidant pathway studies without confounding effects.
Ethanol/HCl gastric ulcer model; in vitro radical scavenging assays.
Antioxidant Glutathione Oxidative stress

7-Prenyljacareubin: Research Applications


Gastroprotective Drug Discovery: Oral Anti-Ulcer Studies

7-Prenyljacareubin is suitable for preclinical gastroprotective screening programs requiring orally bioavailable natural product leads. The compound demonstrates validated oral anti-ulcer efficacy at 10 mg/kg in ethanol/HCl-induced gastric ulcer models, with a distinctive mucus-preserving mechanism not shared by co-effective xanthones such as THX [1]. Its H+,K+-ATPase inhibitory activity comparable to omeprazole provides a clinically benchmarked potency reference for proton pump-targeted gastric acid suppression studies [1].

Antioxidant Pathway Dissection: GSH vs. Direct Scavenging

Researchers investigating indirect versus direct antioxidant mechanisms can employ 7-prenyljacareubin as a tool compound that elevates tissue glutathione without confounding direct radical scavenging activity. This property, confirmed in direct head-to-head comparison with THX (which possesses dual indirect plus direct activity), enables clean pathway isolation for GSH-dependent cytoprotection studies [1].

Broad-Spectrum Cytotoxicity Screening

7-Prenyljacareubin is appropriate for cytotoxicity screening panels requiring moderate broad-spectrum activity across multiple cancer histotypes (leukemia, hepatocellular, lung, breast, and colorectal carcinoma cell lines) [1]. The compound's prenylation-dependent activity profile differentiates it from unprenylated jacareubin (IC50 = 46 nM mast cell degranulation inhibition) and from the more narrowly active 6-deoxyisojacareubin (IC50 = 9.65 μM against QGY-7703 only) [2], enabling appropriate selection for multi-cell-line oncology screening versus target-specific immunomodulatory studies.

Reference Standard for Prenylated Xanthone Analysis

7-Prenyljacareubin, first structurally characterized in 1984 from Rheedia gardneriana roots [1], serves as an authenticated reference standard for analytical method development and quality control in natural product chemistry. Its well-defined spectroscopic and structural identity supports LC-MS, HPLC, and NMR method validation for prenylated xanthone characterization from Garcinia and related Clusiaceae species.

Application
Selection Property
Validation Focus
Gastroprotection model studies
Oral route model response with mucus-preserving context
Gastric ulcer model validation, proton pump inhibition benchmarking
GSH-dependent pathway study
Indirect antioxidant defense (GSH elevation) without direct scavenging
GSH tissue level measurement, MPO/TNF-α endpoints
Multi-cell-line cytotoxicity screening
Broad-spectrum cell-model response across cancer histotypes
Cell viability assay endpoint review, differentiation from narrow-spectrum analogs
Analytical reference standard
Authenticated spectroscopic identity (NMR, MS)
Method validation for xanthone characterization (LC-MS, HPLC, NMR)

Technical Documentation Hub

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38 linked technical documents
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